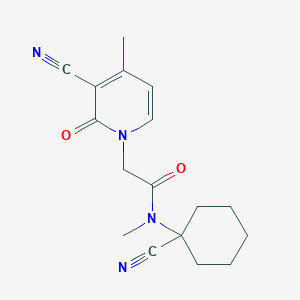
2-(3-cyano-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(1-cyanocyclohexyl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-cyano-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(1-cyanocyclohexyl)-N-methylacetamide is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its complex structure, which includes a cyano group, a methyl group, and a dihydropyridinone moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyano-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(1-cyanocyclohexyl)-N-methylacetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the dihydropyridinone core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a β-keto ester and an amine.
Introduction of the cyano group: This step may involve the use of cyanating agents like sodium cyanide or potassium cyanide under controlled conditions.
Attachment of the cyclohexyl and methyl groups: This can be done through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Use of catalysts: To enhance reaction rates and selectivity.
Control of temperature and pressure: To maintain optimal reaction conditions.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-cyano-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(1-cyanocyclohexyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: As a candidate for drug development, particularly in the treatment of diseases where pyridine derivatives are known to be effective.
Industry: In the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-(3-cyano-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(1-cyanocyclohexyl)-N-methylacetamide would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme inhibition: By binding to the active site of enzymes and preventing substrate access.
Receptor modulation: By interacting with cellular receptors and altering their signaling pathways.
Pathway involvement: The compound may influence various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-cyano-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(cyclohexyl)-N-methylacetamide: Lacks the additional cyano group on the cyclohexyl ring.
2-(3-cyano-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(1-cyanocyclohexyl)-acetamide: Lacks the methyl group on the acetamide moiety.
Uniqueness
The presence of both cyano groups and the specific substitution pattern in 2-(3-cyano-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(1-cyanocyclohexyl)-N-methylacetamide may confer unique chemical and biological properties, making it distinct from similar compounds.
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(3-cyano-4-methyl-2-oxopyridin-1-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-13-6-9-21(16(23)14(13)10-18)11-15(22)20(2)17(12-19)7-4-3-5-8-17/h6,9H,3-5,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKAOKYKZMYEQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C=C1)CC(=O)N(C)C2(CCCCC2)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














